4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine
Description
Historical Context and Discovery
The discovery and development of 4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine emerged from systematic investigations into isoxazole-containing heterocyclic compounds during the late 20th and early 21st centuries. The compound was first documented in chemical databases in 2008, with its initial registration in PubChem occurring on February 29, 2008. This timeline coincides with intensified research efforts in heterocyclic chemistry, particularly focusing on fused ring systems that combine multiple pharmacophore elements.
The synthetic development of this compound builds upon foundational work in isoxazole chemistry established by earlier researchers. Historical precedents in isoxazole synthesis can be traced to various conventional methods including the Robinson-Gabriel synthesis, Fischer oxazole synthesis, van Leusen synthesis, and Bredereck reaction. These established methodologies provided the theoretical and practical framework for developing more sophisticated fused ring systems like the isoxazolopyridine family.
The compound gained particular attention in pharmaceutical research contexts, as evidenced by its inclusion in patent literature, specifically referenced as "United States Patent 10888567, Compound 4". This patent designation suggests its recognition as a compound of potential therapeutic value, though the specific applications remain within the scope of ongoing research investigations.
Nomenclature and Classification
This compound exhibits complex nomenclature reflecting its sophisticated molecular architecture. The compound belongs to the broader classification of isoxazolopyridines, specifically the [5,4-b] positional isomer series. The systematic naming follows International Union of Pure and Applied Chemistry conventions, with the complete name indicating the precise positioning of functional groups and the fusion pattern of the heterocyclic rings.
The nomenclature variations documented in chemical databases reveal the complexity of naming conventions for fused heterocyclic systems. Alternative names include "4,6-dimethyl-oxazolo[5,4-b]pyridin-3-amine" and "3-amino-4,6-dimethylisoxazolo[5,4-b]pyridine". These variations reflect different approaches to describing the same molecular structure, with some emphasizing the oxazolo designation while others prioritize the pyridine framework.
The classification within chemical taxonomy places this compound in several important categories. It functions as a mancude organic heteromonocyclic parent compound and represents a member of the isoxazoles class. The compound also serves as a pyridine derivative, specifically modified with isoxazole ring fusion and additional methyl and amino substituents.
Table 1: Nomenclature Variations and Classifications
Chemical Registry Data and Identification
The comprehensive chemical registry profile for this compound encompasses multiple identification systems and databases. The primary Chemical Abstracts Service registry number is 916792-12-6, which serves as the definitive identifier across global chemical databases. This registry number ensures unambiguous identification of the compound in scientific literature and commercial applications.
The molecular formula C8H9N3O reflects the precise atomic composition, consisting of eight carbon atoms, nine hydrogen atoms, three nitrogen atoms, and one oxygen atom. The molecular weight has been consistently calculated as 163.18 grams per mole across multiple authoritative sources. These fundamental parameters provide essential data for stoichiometric calculations and analytical method development.
Properties
IUPAC Name |
4,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-4-3-5(2)10-8-6(4)7(9)11-12-8/h3H,1-2H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMSNXTUZQZFSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NO2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70639886 | |
| Record name | 4,6-Dimethyl[1,2]oxazolo[5,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70639886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916792-12-6 | |
| Record name | 4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916792-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethyl[1,2]oxazolo[5,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70639886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthesis
The synthesis can be broken down into specific steps:
| Step | Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Condensation | Acetylacetone + Hydroxylamine | Piperidine catalyst; reflux | High |
| 2 | Cyclization | Isonitroso compounds | Potassium carbonate in MeCN; room temperature | Moderate |
| 3 | Amination | Ammonia or amine derivatives | Solvent: ethanol; elevated temperature | High |
Optimization Techniques
- Temperature Control : Reaction temperatures are carefully maintained to prevent side reactions and ensure high product purity.
- Solvent Selection : Polar solvents like acetonitrile (MeCN) or ethanol are preferred for cyclization and amination steps to enhance solubility and reactivity.
- Purification : Recrystallization from dichloromethane or petroleum ether is often employed to isolate the final product in pure form.
Mechanistic Insights
The synthesis relies heavily on nucleophilic aromatic substitution (SNAr) mechanisms facilitated by electron-withdrawing groups on the pyridine ring. Key steps include:
Challenges and Solutions
Challenges
- Low yields during cyclization due to competing side reactions.
- Difficulty in isolating intermediates.
Solutions
- Use of mild bases (e.g., K₂CO₃) to minimize degradation.
- Optimization of reaction time and solvent systems to improve yields.
Summary Table of Key Findings
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine undergoes various chemical reactions, including:
N-alkylation:
N-sulfonylation:
Common Reagents and Conditions:
N-alkylation: Typically performed using alkyl halides (e.g., butyl iodide) and a base such as triethylamine in solvents like chloroform and dimethylformamide.
N-sulfonylation: Typically performed using sulfonyl chlorides and a base in an appropriate solvent.
Major Products:
N-alkylation products: Various N-alkylated derivatives depending on the alkyl halide used.
N-sulfonylation products: Various N-sulfonylated derivatives depending on the sulfonyl chloride used.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological properties, making it a candidate for various therapeutic applications:
- Antibacterial Activity : Studies have shown that derivatives of 4,6-dimethylisoxazolo[5,4-b]pyridin-3-amine possess notable antibacterial properties. For instance, N-substituted derivatives were evaluated against 68 strains of bacteria, demonstrating significant antibacterial effects, particularly against resistant strains .
- Inhibition of Enzymes : The compound has been studied for its ability to inhibit important enzymes such as tryptophan dioxygenases. This inhibition is relevant in the context of cancer therapy, where modulation of tryptophan metabolism can influence tumor growth and immune response .
- Anti-inflammatory Effects : Research indicates that isoxazole derivatives can act as inhibitors of tumor necrosis factor-alpha (TNF-α) and p38 MAP kinases, which are critical in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
Synthetic Applications
The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity:
| Synthesis Method | Yield | Conditions |
|---|---|---|
| Alkylation | 41% | DMF with potassium carbonate at room temperature |
| N-sulfonylation | Varies | Basic conditions leading to regioselective products |
| Mannich Reaction | High | Fluorogenic tandem reactions producing fluorescent dyes |
These methods not only facilitate the production of the compound but also allow for the exploration of its structural modifications to enhance biological activity.
Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial activity of various N-substituted derivatives of this compound against multiple bacterial strains. Results indicated that certain derivatives exhibited potent activity against both aerobic and anaerobic bacteria. The structure-activity relationship (SAR) analysis revealed that specific substitutions significantly enhanced antibacterial potency, highlighting the importance of molecular modifications in drug design .
Case Study 2: Enzyme Inhibition
Another research focused on the development of dimethylisoxazole-attached imidazo[1,2-a]pyridine scaffolds for CBP bromodomain inhibition. The study demonstrated that introducing the dimethylisoxazole moiety improved binding affinity to the target enzyme compared to other scaffolds. This suggests that this compound could serve as a structural template for designing selective inhibitors in cancer therapy .
Mechanism of Action
The mechanism of action of 4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine is primarily related to its interaction with biological targets. For instance, its antibacterial activity is attributed to its ability to inhibit essential bacterial enzymes, thereby disrupting bacterial cell processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with bacterial DNA and proteins .
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridin-3-amine Derivatives
Example Compounds :
Key Differences :
- Core Structure : Pyrazole (two adjacent nitrogen atoms) vs. isoxazole (oxygen and nitrogen in a five-membered ring).
- Substituents : Diaryl groups in MNK inhibitors enhance π-π stacking with kinase targets, whereas the chloro derivative increases electronegativity and steric bulk .
- Biological Activity :
Isoxazolo[3,4-b]pyridin-3(1H)-one Derivatives
Example Compound : 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (CAS: 108361-80-4)
Key Differences :
- Functional Group : Ketone (C=O) replaces the amine group, altering hydrogen-bonding capacity and acidity (pKa = 6.9) .
- Reactivity : Undergoes regioselective N1-alkylation and sulfonylation under basic conditions, yielding derivatives with antibacterial activity (MIC: 8–64 µg/mL against Staphylococcus aureus) .
- Electronic Structure: DFT studies (B3LYP/6-31G*) show tautomerism between enol and keto forms, influencing solubility and membrane permeability .
Isothiazolo[5,4-b]pyridin-3-amine Derivatives
Example Compound : 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine (CAS: 56891-66-8)
Key Differences :
Spiro and Fused Heterocyclic Systems
Example Compounds :
Key Differences :
- Structural Complexity : Spiro systems introduce conformational rigidity, improving target selectivity but reducing synthetic yields (typically 70–89%) .
- Applications : Used in multicomponent reactions for rapid access to diverse libraries, contrasting with the stepwise synthesis of 4,6-dimethylisoxazolo analogs .
Comparative Data Table
Biological Activity
4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention for its potential as an antibacterial agent and its unique structural properties, which contribute to its reactivity and interaction with various biological targets.
Chemical Structure and Synthesis
The compound features a fused isoxazole and pyridine ring system. Its synthesis typically involves the condensation of N-hydroxy-3-(hydroxyamino)-3-iminopropanamide with acetylacetone in the presence of piperidine, yielding a product that can be further purified through neutralization processes.
The biological activity of this compound is primarily attributed to its ability to inhibit essential bacterial enzymes. This disruption affects bacterial cell processes, leading to its antibacterial properties. Although the exact molecular targets are still under investigation, preliminary studies suggest interactions with bacterial DNA and proteins.
Antibacterial Properties
Numerous studies have evaluated the antibacterial efficacy of this compound against various strains of bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 50 µg/mL |
| Escherichia coli | < 25 µg/mL |
| Pseudomonas aeruginosa | < 100 µg/mL |
These results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria .
Case Studies
- Study on Antibacterial Activity : A recent study assessed the compound's activity against 68 strains of aerobic and anaerobic bacteria. The findings revealed significant inhibition against both reference strains and clinical isolates, highlighting its potential as a therapeutic agent in treating bacterial infections .
- Fluorescent Dye Development : The compound has also been utilized as a substrate in reactions aimed at developing fluorescent dyes for biological imaging. This application underscores its versatility beyond antibacterial activity, indicating potential in diagnostic imaging technologies.
Comparative Analysis
When compared to similar compounds such as 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one and pyrazolo[3,4-b]pyridines, this compound stands out due to its specific substitution pattern and enhanced biological activity. The presence of an amine group contributes to its distinct chemical reactivity and biological properties.
Q & A
Q. What are the recommended synthetic routes for 4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves cyclization of substituted pyridine precursors with isoxazole-forming reagents. For example, reacting 3-methylisoxazol-5-amine with halogenated ketones in ethanol and triethylamine (EtOH/EtN) under reflux can yield isoxazolo-pyridine derivatives . Optimization should focus on:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity.
- Catalysts : Use of mild bases (e.g., EtN) to avoid side reactions.
- Temperature : Controlled heating (70–90°C) to balance reaction rate and product stability.
Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regiochemistry and purity .
Q. How can researchers design experiments to characterize the electronic and steric effects of substituents in this compound?
- Methodological Answer : Employ factorial design to systematically vary substituent positions (e.g., methyl groups on the pyridine or isoxazole rings) and assess their impact:
- Variables : Reaction time, temperature, and substituent electronic parameters (Hammett constants).
- Analytical Tools : UV-Vis spectroscopy for electronic effects, X-ray crystallography for steric analysis .
For example, comparing the reactivity of 4,6-dimethyl derivatives with non-methylated analogs under identical conditions can isolate steric contributions .
Q. What statistical methods are suitable for optimizing the synthesis yield of this compound?
- Methodological Answer : Use Response Surface Methodology (RSM) or Taguchi orthogonal arrays to minimize experimental runs while maximizing yield. Key steps:
- Factor Screening : Identify critical parameters (e.g., solvent ratio, catalyst loading).
- Central Composite Design : Model interactions between factors (e.g., temperature vs. time).
- Validation : Confirm predicted optimal conditions with triplicate runs .
Advanced Research Questions
Q. How can computational quantum chemistry guide the design of derivatives with enhanced stability or reactivity?
- Methodological Answer : Apply density functional theory (DFT) to:
- Calculate HOMO-LUMO gaps to predict redox behavior.
- Simulate reaction pathways (e.g., cyclization barriers) using transition-state search algorithms.
- Analyze Mulliken charges to identify sites prone to nucleophilic/electrophilic attack.
Tools like Gaussian or ORCA, combined with ICReDD’s reaction path search methods, can prioritize derivatives for synthesis .
Q. What mechanistic insights explain contradictory reactivity data in halogenation or alkylation reactions of this compound?
- Methodological Answer : Contradictions often arise from competing reaction pathways. To resolve this:
- Conduct kinetic isotope effect (KIE) studies to distinguish between radical vs. ionic mechanisms.
- Use in situ IR/NMR to monitor intermediate formation (e.g., nitrenes in alkylation).
- Compare substituent effects: Electron-donating groups (e.g., methyl) may stabilize intermediates, altering regioselectivity .
Q. How can researchers reconcile discrepancies in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may stem from assay conditions or impurities. Mitigation strategies include:
Q. What advanced separation techniques are recommended for isolating enantiomers or tautomeric forms of this compound?
- Methodological Answer : For enantiomers:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
